molecular formula C14H16ClNO B3136992 Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride CAS No. 43002-67-1

Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride

Cat. No.: B3136992
CAS No.: 43002-67-1
M. Wt: 249.73 g/mol
InChI Key: IIZZGEVZGWWEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride is a chemical building block of interest in organic synthesis and medicinal chemistry research . Its naphthalene-based structure makes it a potential intermediate for the development of compounds with varied properties. Scientific literature indicates its use as a key precursor in research focused on synthesizing novel chemical entities, such as oxadiazole-based transient receptor potential (TRP) channel inhibitors investigated for modulating pain and inflammatory pathways . Researchers value this compound for its role in exploring new therapeutic areas and developing complex molecular architectures. It is provided exclusively for laboratory research purposes.

Properties

IUPAC Name

ethyl 2-naphthalen-1-ylethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12;/h3-9,15H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZZGEVZGWWEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride typically involves the reaction of 1-naphthylacetonitrile with ethanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison

Key Structural Analogs:

(Naphthalen-1-yl)acetonitrile (CAS 132-75-2) Structure: Naphthalen-1-yl methyl group bonded to a nitrile (-CN).

Naphazoline Hydrochloride (CAS 550-99-2)

  • Structure : Imidazole ring substituted with naphthalen-2-ylmethyl and dihydro groups.
  • Key Difference : The imidazole ring confers basicity and vasoconstrictive properties, unlike the carboximidate’s hydrolytic sensitivity .

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride (CAS 73664-32-1) Structure: Acetamide linked to an ethylenediamine group. Key Difference: The amide and amine functionalities enhance hydrogen-bonding capacity, contrasting with the imidate’s ester-like reactivity .

1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Structure: Thiourea core with naphthalene and diphenylethyl substituents. Key Difference: Bulky aromatic groups and thiourea moiety suggest receptor-binding applications, diverging from the carboximidate’s hydrolytic pathway .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Traits
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate HCl C₁₅H₁₈ClNO 279.76 g/mol Carboximidate, hydrochloride High polarity due to ionic form
(Naphthalen-1-yl)acetonitrile C₁₂H₉N 167.21 g/mol Nitrile Low polarity, organic-soluble
Naphazoline HCl C₁₄H₁₅ClN₂ 252.73 g/mol Imidazole, hydrochloride Water-soluble (ionic)
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide HCl C₁₄H₁₇ClN₂O 288.75 g/mol Amide, amine, hydrochloride Moderate polarity
  • Note: The hydrochloride salt in the target compound and Naphazoline HCl improves aqueous solubility compared to non-ionic analogs like (naphthalen-1-yl)acetonitrile .

Biological Activity

Overview

Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride, with the molecular formula C14H16ClNO and a molecular weight of 249.74 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 43002-67-1
  • IUPAC Name : Ethyl 2-naphthalen-1-ylethanimidate; hydrochloride
  • Molecular Structure :
InChI 1S C14H15NO ClH c1 2 16 14 15 10 12 8 5 7 11 6 3 4 9 13 11 12 h3 9 15H 2 10H2 1H3 1H\text{InChI 1S C14H15NO ClH c1 2 16 14 15 10 12 8 5 7 11 6 3 4 9 13 11 12 h3 9 15H 2 10H2 1H3 1H}

This compound operates through various biological pathways. It is believed to interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator. This interaction can lead to significant changes in cellular processes, although the precise molecular targets remain under investigation.

Pharmacological Research

Research indicates that this compound may have therapeutic implications in several areas:

  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
  • Neuroprotective Effects : There is ongoing investigation into its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound involved animal models subjected to oxidative stress. The results indicated a significant reduction in neuronal damage markers when treated with the compound compared to control groups. This suggests its potential utility in treating conditions like Alzheimer's disease .

Antioxidant Activity Assessment

In vitro assays were performed to evaluate the antioxidant capacity of the compound. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, this compound demonstrated a dose-dependent scavenging effect on free radicals, indicating its potential as an antioxidant agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(naphthalen-1-yl)ethanimidate hydrochlorideSimilar imidate structurePotentially similar neuroprotective effects
Donepezil Impurity 34 HClRelated naphthalene structureKnown for its use in Alzheimer's treatment
Ethyl 1-naphthyliminoacetate hydrochlorideDifferent side chainInvestigated for various pharmacological activities

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride?

The compound is typically synthesized via alkylation or carboximidate formation. A common method involves reacting 2-(naphthalen-1-yl)ethanecarboxylic acid derivatives with ethyl chloroformate or ethyl iodide in the presence of a base (e.g., sodium hydride). For example, analogous imidate syntheses (e.g., Ethyl 2-(4-methoxyphenyl)ethanecarboximidate hydrochloride) use HCl in diethyl ether for precipitation and purification . Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the imidate group and naphthalene substituents.
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., [M + H]+ peaks as in related compounds ).
  • Elemental analysis to validate stoichiometry and purity.
  • IR spectroscopy to identify functional groups like C=N and C-O stretches .

Q. How is purity assessed, and what are common impurities?

Purity is evaluated via HPLC (e.g., λmax ~255 nm for related naphthalene derivatives ). Impurities often arise from incomplete alkylation or hydrolysis byproducts. For example, (Naphthalen-1-yl)acetonitrile or ethyl esters are common impurities in carboximidate syntheses, detectable using EP/Pharmaceutical Reference Standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) improve solubility and reduce side reactions .
  • Temperature control : Lower temperatures (~0°C) minimize hydrolysis of the imidate group during synthesis .
  • Catalyst use : Bases like 4-dimethylaminopyridine (DMAP) can accelerate carboximidate formation .
  • Stoichiometric ratios : Excess ethylating agents (1.5–2 eq) drive reactions to completion .

Q. What crystallographic methods elucidate the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and packing arrangements. For example, related naphthalene-containing esters crystallize in monoclinic systems (space group P21) with unit cell parameters (e.g., a = 11.4253 Å, β = 92.718°) . Key structural features include planar naphthalene rings and C=O bond lengths (~1.207 Å), confirming the imidate moiety .

Q. How are stability and degradation profiles analyzed under varying conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures.
  • Hydrolytic stability : Incubation in aqueous buffers (pH 1–13) at 37°C monitors imidate hydrolysis to carboxylic acids .
  • Photostability : UV-Vis spectroscopy tracks degradation under light exposure (e.g., λmax shifts indicate structural changes) . Storage at -20°C in anhydrous conditions is recommended for long-term stability .

Q. What in vitro assays evaluate biological activity or enzyme interactions?

  • Acetylcholinesterase (AChE) inhibition : Mosquito AChE assays (IC50 measurements) are used for related carboximidate derivatives .
  • Receptor binding studies : Radioligand displacement assays (e.g., for opioid or adrenergic receptors) assess affinity, leveraging structural similarities to pharmacologically active naphthalene derivatives .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) determine IC50 values for therapeutic potential .

Methodological Considerations

  • Contradiction resolution : Discrepancies in synthetic yields (e.g., 82% vs. lower yields) may arise from solvent purity or reaction scale. Reproducibility requires strict moisture control .
  • Advanced impurity profiling : LC-MS/MS identifies trace impurities (e.g., <0.1%) using reference standards like N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride
Reactant of Route 2
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.